2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-diabetic, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been reported to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPAR-γ by this compound leads to improved insulin sensitivity, reduced inflammation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. Furthermore, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments are its well-established synthesis method, its ability to activate PPAR-γ, and its anti-diabetic, anti-inflammatory, and anti-cancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of diabetes, inflammation, and cancer. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is an area of future research.
Synthesemethoden
The synthesis of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the condensation of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with 4-methylphenylamine to obtain the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. It has also been reported to have anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB and inducing apoptosis in cancer cells. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C21H19BrN2O5S |
---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-29-17-8-13(15(22)10-16(17)25)9-18-20(27)24(21(28)30-18)11-19(26)23-14-6-4-12(2)5-7-14/h4-10,25H,3,11H2,1-2H3,(H,23,26)/b18-9- |
InChI-Schlüssel |
GOMLIVSVIXGHPT-NVMNQCDNSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.